

A Comparative Guide to DFT and Molecular Dynamics Simulations of Benzyaniline Derivatives

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Compound of Interest

Compound Name: Benzyaniline

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Benzyaniline** derivatives' performance in various applications, supported by experimental and computational data from recent studies. We delve into the methodologies of Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, which are powerful tools for elucidating molecular properties and interaction mechanisms.

Application 1: Corrosion Inhibition

Benzyaniline derivatives, particularly Schiff bases formed from substituted benzaldehydes and anilines, are highly effective corrosion inhibitors for metals like carbon steel in acidic environments. Their efficacy stems from the presence of π -electrons in aromatic rings and heteroatoms (like nitrogen), which facilitate adsorption onto the metal surface, creating a protective barrier.^[1]

A comparative study on (E)-N(2-Chlorobenzylidene)-2-Fluorobenzenamine (NCF) and (E)-N(2-Chlorobenzylidene)-3-Chloro-2-Methylbenzenamine (NCCM) highlights how subtle structural changes influence inhibition performance.

The following tables summarize experimental and computational data for NCF and NCCM, demonstrating their effectiveness in protecting carbon steel in a 1 M HCl solution.

Table 1: Experimental Corrosion Inhibition Efficiency

Inhibitor	Concentration (M)	Inhibition Efficiency (%) from EIS	Inhibition Efficiency (%) from Potentiodynamic Polarization
NCF	10^{-3}	89.7	88.2
NCCM	10^{-3}	84.5	82.1

Data sourced from a study on newly synthesized Benzylidene-aniline derivatives.[\[1\]](#)

Table 2: Comparative Quantum Chemical Parameters (DFT)

Parameter	NCF	NCCM	Significance in Corrosion Inhibition
EHOMO (eV)	-6.458	-6.312	Higher value indicates a greater tendency to donate electrons to the metal surface.
ELUMO (eV)	-1.414	-1.523	Lower value indicates a greater ability to accept electrons from the metal surface.
Energy Gap (ΔE) (eV)	5.044	4.789	Lower value suggests higher reactivity and easier polarization, leading to better inhibition.
Dipole Moment (μ) (Debye)	1.516	3.238	A higher dipole moment can increase the adsorption between the inhibitor and the metal.

Quantum chemical parameters provide a theoretical basis for the observed inhibition efficiencies.[\[1\]](#)[\[2\]](#)

1. Electrochemical Experiments (Potentiodynamic Polarization & EIS)

- Working Electrode: Carbon steel specimens with a surface area of 1 cm².
- Reference Electrode: Saturated Calomel Electrode (SCE).[\[3\]](#)[\[4\]](#)
- Counter Electrode: Platinum electrode.[\[3\]](#)[\[4\]](#)

- Corrosive Medium: 1 M HCl solution, with and without various concentrations of the inhibitor (e.g., 10^{-6} M to 10^{-3} M).
- Stabilization: The working electrode is immersed in the test solution for approximately 30 minutes to allow the open circuit potential (OCP) to stabilize.[5][6]
- Potentiodynamic Polarization: The potential is scanned from -250 mV to +250 mV versus the OCP at a scan rate of 0.5 mV/s.[4]
- Electrochemical Impedance Spectroscopy (EIS): Measurements are performed at the OCP, applying a 10 mV sinusoidal AC voltage over a frequency range from 100 kHz to 10 mHz.[3][7][8]

2. DFT Computational Protocol

- Software: Gaussian 09 package.[9]
- Method: Density Functional Theory (DFT).
- Functional: Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP).[10][11]
- Basis Set: 6-31G* or 6-311++G(d,p) basis sets are commonly used for geometry optimization and frequency calculations.[9][10]
- Calculated Parameters: Key quantum chemical descriptors are calculated, including the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap ($\Delta E = ELUMO - EHOMO$), and the dipole moment (μ).[2]

3. Molecular Dynamics (MD) Simulation Protocol

- Software: Materials Studio with the Forcite module.
- Force Field: Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies (COMPASS) force field is widely used for its broad coverage of organic molecules and metals.[1][12][13]

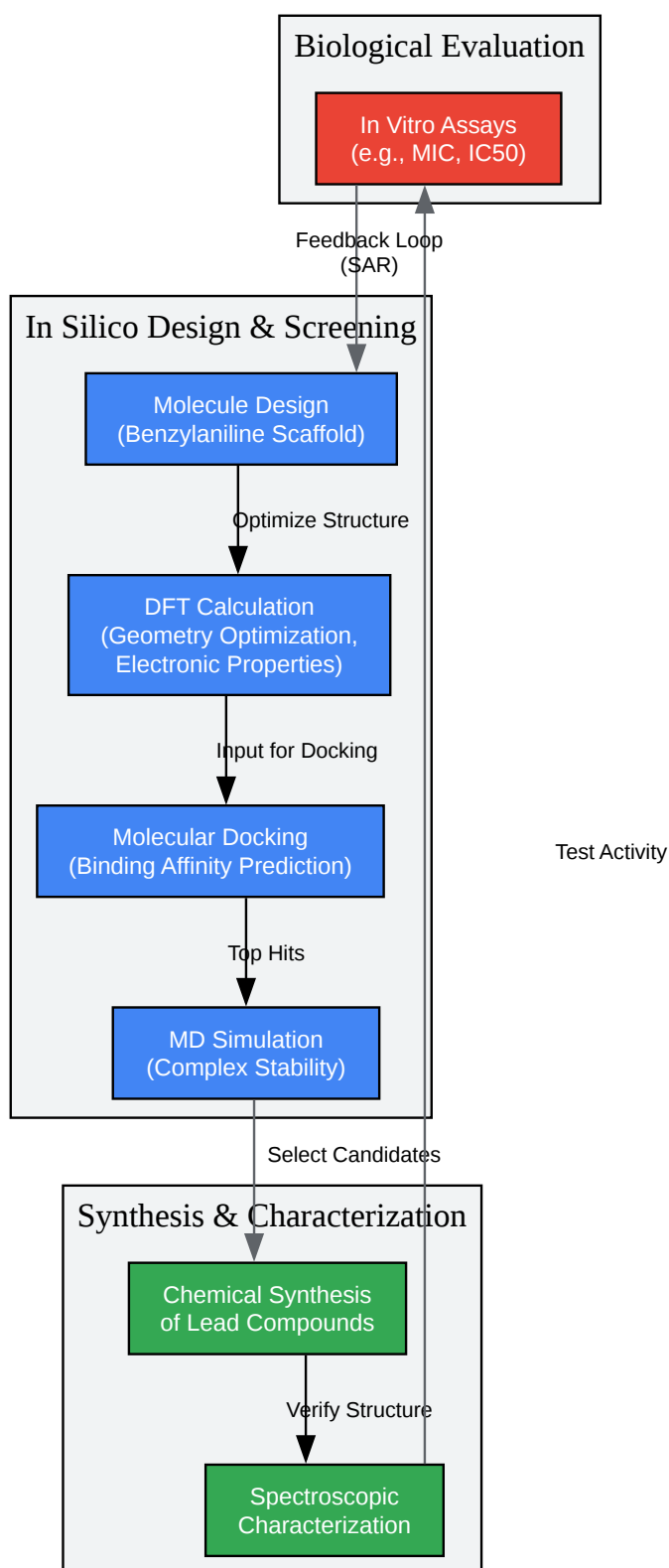
- **Simulation Model:** A simulation box is constructed containing an iron (Fe) slab (typically the stable Fe(110) surface), a layer of corrosive solution (e.g., water, H_3O^+ , Cl^- ions), and the inhibitor molecules.[\[12\]](#)[\[14\]](#)
- **Ensemble and Conditions:** Simulations are typically run in the NVT (constant number of particles, volume, and temperature) ensemble at a controlled temperature (e.g., 298 K) with a time step of 1 fs for a total simulation time of 500 ps or more.[\[1\]](#)[\[15\]](#)
- **Analysis:** The primary output is the interaction or adsorption energy between the inhibitor and the metal surface, which indicates the strength of the protective film.[\[1\]](#)[\[15\]](#)

Application 2: Antimicrobial and Anticancer Agents

DFT and molecular docking are instrumental in the rational design of **Benzylaniline** derivatives as potential therapeutic agents. These computational methods predict how the molecules will interact with biological targets, such as bacterial enzymes or cancer-related proteins, guiding the synthesis of more potent and selective compounds.

- **Antimicrobial Activity:** Studies have shown that N-**benzylaniline** derivatives can exhibit significant inhibitory activity against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA).[\[14\]](#) Computational docking studies help to elucidate the binding modes of these derivatives within the active sites of essential bacterial enzymes, while DFT calculations provide insights into their electronic properties that contribute to their bioactivity.[\[16\]](#)[\[17\]](#)[\[18\]](#)
- **Anticancer Activity:** In cancer research, computational studies are used to design derivatives that can act as inhibitors for specific targets like c-Src tyrosine kinase or Epidermal Growth Factor Receptor (EGFR).[\[19\]](#)[\[20\]](#) Molecular docking predicts the binding affinity and interactions with key amino acid residues in the active site of these proteins.[\[20\]](#)[\[21\]](#) MD simulations can further be used to assess the stability of the ligand-protein complex over time. DFT calculations help in understanding the structure-activity relationship by correlating electronic properties with cytotoxic activity.[\[22\]](#)

The following diagram illustrates a typical workflow for the computational design and evaluation of **Benzylaniline** derivatives as therapeutic agents.



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Caption: Workflow for computational drug design of **Benzylaniline** derivatives.

Conclusion

The integration of Density Functional Theory and Molecular Dynamics simulations with experimental validation provides a robust framework for the study and development of **Benzylaniline** derivatives. In materials science, these methods accurately predict and explain the performance of corrosion inhibitors by linking molecular properties to macroscopic protection efficiency.[15] In drug discovery, computational approaches accelerate the identification of promising antimicrobial and anticancer agents by enabling rational design and virtual screening, thereby saving significant time and resources.[23] This synergistic approach is crucial for advancing the application of these versatile compounds in both industrial and pharmaceutical fields.

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